![molecular formula C15H13NO4 B5882119 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B5882119.png)
2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid
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Overview
Description
2-(Benzoylamino)-3-(5-methyl-2-furyl)acrylic acid is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting a potential anti-cancer mechanism.
Biochemical and Physiological Effects
Studies have shown that 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX enzymes. Additionally, it has been shown to induce apoptosis in cancer cells and reduce blood glucose levels in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which requires further research.
Future Directions
Future research on 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid should focus on elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, studies should investigate the compound's efficacy and safety in animal models and clinical trials. Finally, research should explore the potential of this compound in combination with other therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid involves the reaction of 5-methyl-2-furan carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final compound.
Scientific Research Applications
The potential applications of 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid in scientific research are vast. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, making it a potential therapeutic agent for enzyme-related diseases.
properties
IUPAC Name |
(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-7-8-12(20-10)9-13(15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYNMBDNMKQVDW-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid |
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